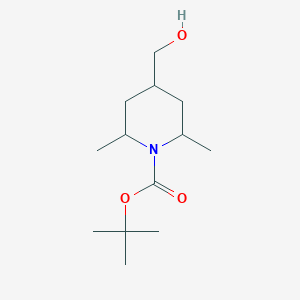

1-Boc-2,6-dimethyl-4-Piperidinemethanol

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a structural motif of paramount importance in the chemical sciences. It is one of the most prevalent heterocyclic systems found in U.S. FDA-approved pharmaceuticals and is a core component of numerous alkaloids and biologically active compounds. sigmaaldrich.com The widespread significance of the piperidine scaffold can be attributed to several key factors:

Prevalence in Nature and Medicine: Piperidine derivatives are abundant in nature, forming the structural core of many alkaloids with potent physiological effects. avantorsciences.comnih.gov In medicinal chemistry, this scaffold is a cornerstone for the design of therapeutic agents across a vast range of disease areas, including neurological disorders, cancer, infectious diseases, and cardiovascular conditions. avantorsciences.comnih.govchemimpex.comechemi.com More than 70 commercially available drugs feature the piperidine framework. sigmaaldrich.com

Physicochemical and Pharmacokinetic Properties: The saturated, non-aromatic nature of the piperidine ring allows it to adopt a stable chair conformation. This three-dimensional structure is ideal for establishing specific interactions with biological targets like enzymes and receptors. ambeed.comthermofisher.com Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, which is crucial for target binding and improving water solubility. Introducing chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. ambeed.comthermofisher.com

Synthetic Versatility: The piperidine ring is a versatile building block in organic synthesis. A multitude of synthetic methods have been developed for its construction and functionalization, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclizations, and various cycloaddition reactions. chemimpex.com This synthetic tractability allows chemists to generate diverse libraries of piperidine-containing molecules for structure-activity relationship (SAR) studies, a critical process in drug discovery. nih.gov

Table 1: Therapeutic Areas of Piperidine-Containing Drugs

| Therapeutic Area | Examples of Drug Classes |

| Central Nervous System | Antipsychotics, Analgesics, Antidepressants, Anesthetics |

| Oncology | Kinase Inhibitors, Hormone Modulators |

| Cardiovascular | Antihypertensives, Antiarrhythmics, Anticoagulants |

| Infectious Diseases | Antivirals, Antimalarials, Antibacterials |

| Allergy & Inflammation | Antihistamines, Anti-inflammatory agents |

Strategic Importance of Boc Protection in Nitrogen-Containing Heterocycle Synthesis

The synthesis of complex molecules, particularly those containing multiple functional groups like nitrogen heterocycles, requires a strategic approach to control reactivity. Protecting groups are indispensable tools in this endeavor, and the tert-butoxycarbonyl (Boc) group is one of the most widely employed for protecting amine functionalities. nih.govbldpharm.com

The strategic importance of Boc protection stems from its unique chemical properties:

Masking Reactivity: The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the nitrogen atom in the piperidine ring. nih.gov This prevents the amine from participating in undesired side reactions during subsequent synthetic transformations on other parts of the molecule. nih.govbldpharm.com

Stability and Orthogonality: The Boc group is stable under a wide range of reaction conditions, including exposure to bases, many nucleophiles, and catalytic hydrogenation. chemimpex.com However, it is readily cleaved under mild acidic conditions (e.g., using trifluoroacetic acid or HCl). chemimpex.comnih.gov This acid lability makes it "orthogonal" to other common protecting groups like Fmoc (base-labile) and Cbz (hydrogenolysis-labile), allowing for selective deprotection in complex synthetic sequences. chemimpex.comnih.gov

Improved Solubility and Handling: The bulky and lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, which can facilitate reaction work-up and purification by chromatography.

Directed Functionalization: In some cases, the Boc group can influence the stereochemical outcome of reactions at adjacent positions, acting as a directing group to control the formation of specific isomers. It has been shown to be compatible with reactions like iridium-catalyzed C-H borylation, allowing for selective functionalization at positions that might otherwise be inaccessible. nih.gov

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. bldpharm.com Its widespread use in peptide synthesis, natural product synthesis, and pharmaceutical development underscores its status as a cornerstone of modern organic chemistry. nih.govbldpharm.com

Table 2: Key Features of the Boc Protecting Group

| Feature | Description |

| Protection Method | Reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O. |

| Chemical Nature | Forms a stable carbamate (B1207046) linkage with the nitrogen atom. |

| Stability | Resistant to basic, nucleophilic, and reductive conditions. |

| Deprotection Method | Cleaved under mild acidic conditions (e.g., TFA, HCl). |

| Key Advantage | Orthogonality with other common protecting groups (Fmoc, Cbz). |

Overview of Academic Research Trajectories for 1-Boc-2,6-dimethyl-4-Piperidinemethanol

A comprehensive search of the current academic and scientific literature reveals that This compound is not a widely studied compound. While its constituent parts—the piperidine scaffold, dimethyl substitution, and Boc protection—are all subjects of extensive research, the specific combination represented by this molecule has not been the focus of dedicated synthetic or application-based studies.

PubChem, a database of chemical molecules, contains entries for the direct precursors, cis- and trans-1-Boc-4-hydroxy-2,6-dimethyl-piperidine, which indicates that the core scaffold is known and accessible. nih.govnih.gov However, there is a lack of published research detailing the subsequent conversion of the hydroxyl group to a hydroxymethyl group to form the target compound, or any applications thereof.

Research in this area has predominantly focused on simpler analogues:

1-Boc-4-piperidinemethanol: This unsubstituted analogue is a commercially available and frequently used building block in medicinal chemistry for synthesizing a variety of therapeutic agents. chemimpex.com

(S)-1-Boc-2-piperidinemethanol: This monosubstituted chiral derivative is utilized in the synthesis of bioactive molecules and pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com

Stereoselective Synthesis of 2,6-disubstituted Piperidines: A significant body of research is dedicated to the stereocontrolled synthesis of the 2,6-disubstituted piperidine core, which is found in numerous natural product alkaloids. nih.govchemimpex.com These studies focus on methodologies to control the cis or trans relationship between the substituents at the C2 and C6 positions.

The absence of specific literature on this compound suggests it may be a novel compound or a highly specialized intermediate whose synthesis and use have not yet been reported in peer-reviewed journals. Therefore, its academic research trajectory is currently undefined, presenting a potential area for future investigation in synthetic methodology and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)-2,6-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-9-6-11(8-15)7-10(2)14(9)12(16)17-13(3,4)5/h9-11,15H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEYOBAWLIQOOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1C(=O)OC(C)(C)C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Boc 2,6 Dimethyl 4 Piperidinemethanol and Its Structural Analogues

Stereoselective and Diastereoselective Approaches to Piperidine (B6355638) Ring Construction

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and natural products, driving the development of numerous synthetic strategies. nih.gov For polysubstituted piperidines like the target compound, controlling the spatial arrangement of substituents is paramount. This control is achieved through stereoselective and diastereoselective reactions.

Enantioselective Catalysis in Piperidine Synthesis

The development of catalytic asymmetric methods provides an efficient pathway to chiral piperidine derivatives, avoiding lengthy synthetic sequences or reliance on chiral pool starting materials. acs.org These methods often employ chiral catalysts to create stereocenters with high enantioselectivity.

Several powerful strategies have emerged:

Rhodium-Catalyzed Asymmetric Carbometalation : A notable approach involves the Rh-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines. nih.govacs.org This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines, which are valuable precursors to chiral piperidines. nih.govacs.org A three-step process involving partial reduction of pyridine (B92270), Rh-catalyzed asymmetric carbometalation, and a final reduction step can provide access to a wide variety of enantioenriched piperidines. nih.govacs.org

Phosphine-Catalyzed [4+2] Annulation : The Kwon annulation, a phosphine-catalyzed [4+2] reaction between imines and allenes, has been rendered enantioselective through the use of chiral phosphine (B1218219) catalysts. acs.org This process furnishes highly functionalized piperidine derivatives with excellent stereoselectivity. acs.org

Chemo-Enzymatic Dearomatization : A versatile and highly efficient chemo-enzymatic dearomatization of activated pyridines has been developed to prepare stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov This one-pot cascade, utilizing an amine oxidase and an ene imine reductase, converts N-substituted tetrahydropyridines into chiral piperidines, as demonstrated in the synthesis of key intermediates for drugs like Niraparib. nih.gov

Intramolecular Aza-Michael Reactions : Organocatalysis has been successfully applied to intramolecular aza-Michael reactions to construct enantiomerically enriched di- and tri-substituted piperidines. nih.gov The combination of a quinoline-based organocatalyst and an acid co-catalyst can yield protected piperidines in good yields. nih.gov

Below is a table summarizing selected catalytic methods for enantioselective piperidine synthesis.

| Catalytic System | Reaction Type | Substrates | Product Type | Key Feature |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Pyridine, Boronic Acids | 3-Substituted Piperidines | High regio- and enantioselectivity. nih.govacs.org |

| Chiral Phosphepine | [4+2] Annulation | Imines, Allenes | Functionalized Piperidines | First highly enantioselective Kwon annulation. acs.org |

| Amine Oxidase / Ene Imine Reductase | Chemo-enzymatic Cascade | Activated Pyridines | 3- and 3,4-Disubstituted Piperidines | One-pot stereoselective dearomatization. nih.gov |

| Quinoline Organocatalyst | Intramolecular aza-Michael | N-tethered Alkenes | 2,5- and 2,6-Disubstituted Piperidines | Metal-free enantioselective cyclization. nih.gov |

Diastereoselective Control in 2,6-Disubstituted Piperidine Systems

Controlling the relative stereochemistry of the two substituents at the C2 and C6 positions is crucial for synthesizing compounds like 1-Boc-2,6-dimethyl-4-piperidinemethanol. The desired isomer can be either cis or trans, and various methods have been developed to selectively access each. bohrium.comrsc.org

Key strategies for diastereoselective synthesis include:

Reductive Amination : This is a powerful strategy for forming the piperidine ring, where the stereochemical outcome (cis or trans) can be influenced by the choice of catalyst and reaction conditions. bohrium.com Cyclization of diketones or keto-aldehydes with an amine source followed by reduction can lead to 2,6-disubstituted piperidines.

Mannich Reactions : These reactions typically involve the addition of a nucleophile to a mono-substituted piperidinyl iminium ion, often resulting in products with a cis-relationship between the substituents. bohrium.com

Diastereoselective Lithiation : The α-lithiation of N-Boc protected piperidines followed by trapping with an electrophile can be highly diastereoselective. For example, the lithiation of N-Boc 2-methylpiperidine (B94953) with s-BuLi/TMEDA and subsequent reaction with CO2 can yield the trans-2,6-disubstituted product as a single diastereomer. rsc.org The bulky N-Boc group often directs the stereochemical outcome. rsc.org

Intramolecular Hydroamination : Palladium-catalyzed intramolecular hydroamination has been used for the highly diastereoselective synthesis of trans-2,6-disubstituted piperazines, a strategy that can be adapted for piperidines. nih.gov

The choice between cis and trans isomers can also be controlled thermodynamically. For instance, cis-piperidines, often formed under kinetic control via methods like pyridine hydrogenation, can sometimes be epimerized to the more stable trans-diastereomers under thermodynamic conditions. rsc.org

Synthetic Routes to this compound Core Structure

The synthesis of the specific target molecule, this compound, involves the assembly of the piperidine ring with the correct substitution pattern and stereochemistry, followed by or concurrent with functional group manipulations.

Precursor Derivatization and Functional Group Interconversions

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves converting one functional group into another. ub.eduvanderbilt.eduimperial.ac.uk In the context of this compound synthesis, several FGI steps are critical.

A common starting material for piperidine synthesis is a corresponding pyridine derivative. nih.gov For the target molecule, a logical precursor is 2,6-dimethyl-4-carboxypyridine or a related derivative. The synthesis would involve these key transformations:

Nitrogen Protection : After the formation of the piperidine ring, the secondary amine is protected. The tert-butoxycarbonyl (Boc) group is widely used. It is typically installed by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. chemicalbook.comgoogle.com

Reduction of a C4-Substituent : The 4-hydroxymethyl group is commonly formed by the reduction of a carboxylic acid, ester, or aldehyde at the C4 position. chemicalbook.com Potent reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like borane-tetrahydrofuran (B86392) complex (BH₃·THF) can be used to reduce an ester or carboxylic acid to the primary alcohol. imperial.ac.ukchemicalbook.com For example, N-(tert-butoxycarbonyl)-isonipecotic acid can be reduced to N-Boc-4-piperidinemethanol. chemicalbook.com

Installation of the 2,6-Dimethyl and 4-Hydroxymethyl Moieties

The assembly of the core structure requires the strategic installation of three substituents onto the piperidine ring. A convergent approach might involve preparing a 2,6-dimethylpiperidine (B1222252) derivative and a separate C4 synthon, but a more linear approach starting from a substituted pyridine is common.

A plausible synthetic pathway could start with 2,6-lutidine (2,6-dimethylpyridine). The key steps would be:

Functionalization at C4 : Introducing a functional group at the C4 position of the 2,6-lutidine ring. This can be challenging due to the directing effects of the methyl groups. However, methods exist for the functionalization of alkylpyridines. nih.govresearchgate.net

Reduction of the Pyridine Ring : The substituted pyridine is then reduced to the corresponding piperidine. Catalytic hydrogenation over catalysts like platinum, palladium, or nickel is a common method. nih.govwikipedia.org This step is critical as it establishes the relative stereochemistry of the two methyl groups (cis or trans).

Conversion to the 4-Hydroxymethyl Group : The C4 functional group introduced in the first step is converted to the hydroxymethyl group. For instance, if a C4-carboxylic acid was introduced, it would be reduced to the alcohol. nih.gov

Boc Protection : The final step would be the protection of the piperidine nitrogen with a Boc group.

Alternatively, the synthesis could begin with a 4-substituted pyridine, which is then dimethylated at the 2 and 6 positions before ring reduction.

Regiochemical and Stereochemical Control in Synthesis

Achieving the desired regiochemistry and stereochemistry is the most challenging aspect of the synthesis.

Regiochemical Control : When starting with a monosubstituted pyridine, directing the installation of the two methyl groups specifically to the 2 and 6 positions requires specific synthetic methods. If starting with 2,6-lutidine, the challenge shifts to selectively functionalizing the C4 position. researchgate.net

Stereochemical Control : The reduction of the 2,6-disubstituted pyridine ring is a crucial stereocenter-forming step. The choice of catalyst and conditions for hydrogenation can influence the cis/trans ratio of the resulting 2,6-dimethylpiperidine. bohrium.com Often, hydrogenation leads to the thermodynamically more stable isomer. The relative stereochemistry of the 4-hydroxymethyl group with respect to the 2,6-dimethyl groups is also established during this process or in subsequent steps. The bulky N-Boc protecting group can play a significant role in directing the stereochemical outcome of reactions on the piperidine ring by locking it into a specific chair conformation. rsc.org For instance, reactions on a pre-formed N-Boc-2,6-dimethylpiperidine ring would be subject to steric hindrance from both the Boc group and the existing methyl groups, influencing the approach of reagents. google.com

Protecting Group Strategies for N-Boc-Piperidine Derivatives

The protection of the piperidine nitrogen is a critical step in multi-step syntheses, preventing its unwanted reactivity as a base or nucleophile. researchgate.net The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its ease of installation, stability under a range of conditions, and straightforward removal. researchgate.netntu.edu.sg

Boc Protection: The standard protocol for the N-Boc protection of piperidines involves the reaction of the amine with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O. researchgate.net Optimization of this reaction typically involves the choice of base and solvent. Common methods include using bases like triethylamine (B128534) or 4-(N,N-dimethylamino)pyridine (DMAP) to facilitate the reaction. researchgate.netchemicalbook.comgoogle.com For example, 4-piperidinemethanol (B45690) can be converted to N-Boc-4-piperidinemethanol by reacting it with di-tert-butyl dicarbonate in the presence of triethylamine in a solvent like dichloromethane. chemicalbook.com

Boc Deprotection: The removal of the Boc group is most commonly achieved under acidic conditions. creative-peptides.com Anhydrous trifluoroacetic acid (TFA) at room temperature or cooled to 0°C is a standard reagent for this purpose. creative-peptides.comnih.gov However, optimization may be required to accommodate acid-sensitive functional groups elsewhere in the molecule. Alternative and milder conditions can be employed, and recent research has explored methods such as thermal deprotection. The efficiency of thermal deprotection has been shown to be highly dependent on the solvent and temperature, with protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) being more effective at lower temperatures compared to aprotic solvents like THF or toluene (B28343). acs.org For instance, complete deprotection of N-Boc imidazole (B134444) was achieved at 120°C in TFE, whereas temperatures of 200°C or higher were needed in THF and toluene for comparable efficiency. acs.org

| Process | Common Reagents | Typical Conditions | Notes on Optimization |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., Triethylamine, DMAP), Solvent (e.g., Dichloromethane, THF) | Choice of base and solvent can influence reaction rate and yield. researchgate.netchemicalbook.com |

| Deprotection (Acidic) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous conditions, often at 0°C to room temperature | TFA is highly effective but harsh; milder acidic conditions can be used for sensitive substrates. creative-peptides.com |

| Deprotection (Thermal) | Heat | Solvent-dependent (e.g., TFE, MeOH, THF, Toluene), Temps from 120°C to 240°C | Offers a non-acidic alternative; efficiency varies significantly with solvent choice. acs.org |

In the synthesis of complex molecules, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. The Boc group is instrumental in this regard due to its specific lability and stability profile. researchgate.net It is stable to a wide array of reaction conditions, including strongly basic media, nucleophilic attack, and catalytic hydrogenation. researchgate.netnih.gov

This stability allows for the use of orthogonal protecting groups, which can be removed under different conditions without affecting the Boc-protected amine. For example, in peptide synthesis, the Fmoc (9-fluorenylmethyloxycarbonyl) group is often used, which is removed under mild basic conditions (e.g., with piperidine). creative-peptides.com A Boc-protected piperidine can be incorporated into a molecule containing an Fmoc-protected amine, and the Fmoc group can be selectively removed without cleaving the Boc group. creative-peptides.comrsc.org

Furthermore, the robustness of the Boc group under hydrogenation conditions allows for the selective reduction of other functionalities. For instance, a synthetic strategy might involve the reduction of a pyridine ring to a piperidine using a metal catalyst, a transformation that leaves a Boc-protected amine on another part of the molecule untouched. nih.gov This chemoselectivity is critical in multi-step sequences, enabling chemists to perform a wide range of transformations on other parts of the molecule while the piperidine nitrogen remains safely masked. syrris.jp

Key Chemical Transformations Employed in Piperidinemethanol Synthesis

The construction of the 2,6-dimethyl-4-piperidinemethanol core involves the formation of the heterocyclic ring and the installation of the hydroxymethyl group. Several powerful chemical transformations are employed for these purposes.

The aza-Michael addition, a variation of the classic Michael addition where a nitrogen nucleophile adds to an electron-poor alkene or alkyne, is a powerful method for forming heterocyclic rings. ntu.edu.sg Intramolecular aza-Michael reactions are particularly useful for the synthesis of piperidines. nih.gov For the construction of a 2,6-disubstituted piperidine scaffold, a double aza-Michael addition strategy can be employed. ntu.edu.sg This approach typically involves reacting a suitable primary amine with a precursor containing two Michael acceptors, such as a diallyl ketone. The reaction proceeds via a tandem cyclization process to form the six-membered piperidine ring with the desired substitution pattern. ntu.edu.sg The stereochemical outcome of this reaction can often be controlled, making it a valuable tool in asymmetric synthesis.

Reductive amination is a cornerstone of amine synthesis and provides a highly versatile route to the piperidine skeleton. nih.govmasterorganicchemistry.com The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.comyoutube.com

A particularly elegant application of this method is the double reductive amination, which can construct the piperidine ring in a single step from an acyclic precursor. chim.it This strategy involves reacting a dicarbonyl compound, such as a 1,5-dialdehyde or 1,5-diketone, with a primary amine. The tandem reaction forms two imine intermediates which are subsequently reduced to forge the two C-N bonds of the heterocycle. chim.itconsensus.app The choice of reducing agent is key to the success of a one-pot reaction. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate much faster than the starting carbonyl compound, preventing unwanted side reactions. masterorganicchemistry.com

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Commonly used, but can also reduce the starting aldehyde/ketone. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines/iminium ions over carbonyls; allows for one-pot reactions. masterorganicchemistry.comyoutube.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Similar selectivity to NaBH₃CN; often used for its milder nature. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd, Pt) | Effective method, can be used when other reducible groups are absent. youtube.com |

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of alcohols to a wide range of other functional groups, such as esters, ethers, and azides. nih.gov The reaction proceeds with a complete inversion of stereochemistry at the alcohol carbon, making it exceptionally useful in the synthesis of chiral molecules. The classic Mitsunobu reaction involves an alcohol, a nucleophile, a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). chemistryviews.orgbeilstein-journals.org

In the context of piperidinemethanol synthesis, the Mitsunobu reaction can be employed to introduce or modify functionality at the 4-position of the piperidine ring. For example, a pre-existing alcohol on the piperidine scaffold can be functionalized. If a synthetic route produces a piperidine with a 4-hydroxy group of an undesired stereoisomer, the Mitsunobu reaction can be used to invert the stereocenter while simultaneously introducing a new functional group. This new group, such as an acetate (B1210297) or benzoate, can then be hydrolyzed to reveal the inverted alcohol. Alternatively, a nucleophile containing a protected hydroxymethyl group could be directly installed. This level of control is crucial in the synthesis of complex natural products and pharmaceutical agents containing the piperidine motif. nih.govnih.gov

Chemical Reactivity, Derivatization, and Structure Activity Relationship Sar Studies of 1 Boc 2,6 Dimethyl 4 Piperidinemethanol

Elaboration of the 4-Hydroxymethyl Moiety

The primary alcohol of the 4-hydroxymethyl group is the most reactive site on 1-Boc-2,6-dimethyl-4-piperidinemethanol, making it a prime target for chemical modification. This functionality can be readily converted into other essential chemical groups, such as aldehydes, ethers, esters, and activated intermediates for nucleophilic substitution. These transformations are fundamental for incorporating the piperidine (B6355638) scaffold into more complex molecules.

Key derivatization reactions include:

Oxidation to Aldehyde: The primary alcohol can be oxidized to the corresponding aldehyde, 1-Boc-2,6-dimethyl-4-piperidinecarboxaldehyde, using a variety of mild oxidation protocols. Methods such as the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) or TEMPO-catalyzed oxidation are effective for this transformation, providing the aldehyde product without significant over-oxidation to the carboxylic acid. organic-chemistry.org This aldehyde is a crucial intermediate for reactions such as reductive amination and Wittig olefination. The conversion of the analogous unsubstituted N-Boc-4-piperidinemethanol to its aldehyde is a well-established synthetic step.

Activation via Sulfonylation: To facilitate nucleophilic substitution, the hydroxyl group can be converted into a good leaving group. This is commonly achieved by reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base. mdpi.com This reaction yields the corresponding tosylate or mesylate ester. The formation of [1-(tert-butoxycarbonyl)piperidin-4-yl]methyl methanesulfonate (B1217627) from the unsubstituted parent alcohol is a documented example of this critical activation step. The resulting sulfonate is highly susceptible to displacement by a wide range of nucleophiles.

Ether and Ester Formation: Standard etherification and esterification reactions can be applied to the hydroxymethyl group. For example, Williamson ether synthesis can be employed to form ethers by deprotonating the alcohol with a strong base followed by reaction with an alkyl halide. The synthesis of ether-linked derivatives, such as methyl 5-methoxy-4-(1-methylpiperidin-4-ylmethoxy)-2-nitrobenzoate, has been demonstrated with the related N-Boc-4-piperidinemethanol. Similarly, ester derivatives can be prepared through reaction with acyl chlorides or carboxylic acids under appropriate coupling conditions.

The following table summarizes common transformations of the 4-hydroxymethyl group, based on established chemical principles and reactions reported for analogous compounds.

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | DMSO, Oxalyl Chloride, Triethylamine (B128534) | 1-Boc-2,6-dimethyl-4-piperidinecarboxaldehyde | Oxidation |

| This compound | p-Toluenesulfonyl chloride, Pyridine (B92270) | [1-(tert-Butoxycarbonyl)-2,6-dimethylpiperidin-4-yl]methyl 4-toluenesulfonate | Activation (Tosylation) |

| This compound | NaH, then R-Br | 1-Boc-4-(alkoxymethyl)-2,6-dimethylpiperidine | Etherification |

| This compound | Acyl Chloride, Triethylamine | [1-(tert-Butoxycarbonyl)-2,6-dimethylpiperidin-4-yl]methyl ester | Esterification |

Synthetic Modifications on the Piperidine Ring System of this compound

Direct synthetic modification of the saturated carbocyclic framework of the this compound ring is generally challenging. The piperidine ring itself is composed of unactivated sp³-hybridized carbon atoms, which are chemically inert to many reagents. Furthermore, the nitrogen atom is protected by the electron-withdrawing Boc group, which prevents it from participating in typical amine chemistry such as N-alkylation or acylation.

The presence of the methyl groups at the C-2 and C-6 positions introduces significant steric hindrance, which further limits the accessibility of the ring's C-H bonds for functionalization reactions. Consequently, synthetic strategies in medicinal chemistry rarely involve the post-synthesis modification of such a substituted piperidine ring. Instead, the preferred approach is to construct the desired substituted piperidine scaffold from more easily functionalized precursors. Common methods for synthesizing substituted piperidines include the hydrogenation of substituted pyridines, intramolecular cyclization of functionalized acyclic amines, and other ring-forming strategies that install the required substituents from the outset. wikipedia.orgnih.govnih.gov The stability of the 2,6-disubstituted N-Boc-piperidine core makes it a reliable scaffold, with chemical reactivity directed almost exclusively at the C-4 functional handle.

Utility as a Building Block for Complex Molecular Architectures

The 2,6-dimethylpiperidine (B1222252) scaffold is a key structural element in a variety of pharmaceuticals and agrochemicals. guidechem.com Its utility stems from the conformational constraints imposed by the dimethyl substitution pattern. In particular, the cis-isomer, (2R,6S)-2,6-dimethylpiperidine, predominantly adopts a stable chair conformation where both methyl groups occupy equatorial positions. wikipedia.org This predictable, rigid geometry is highly advantageous in rational drug design, as it reduces the entropic penalty upon binding to a biological target and presents substituents in well-defined spatial orientations.

This compound serves as an advanced, trifunctional building block for constructing complex molecules:

The Boc-Protected Nitrogen: Provides a latent secondary amine that can be revealed under acidic conditions for further elaboration at a later synthetic stage.

The Rigid 2,6-Dimethylpiperidine Core: Functions as a non-planar, sterically defined scaffold to orient other functional groups in three-dimensional space.

The 4-Hydroxymethyl Handle: Acts as a versatile point of attachment for linking the piperidine core to other molecular fragments, as detailed in section 3.1.

This combination of features makes the compound an attractive starting material for synthesizing novel therapeutic agents, particularly where a rigid scaffold is required to achieve high affinity and selectivity for a biological target. cymitquimica.com Chiral variants of 2,6-dimethylpiperidine are also valuable as enantiomerically pure building blocks for asymmetric synthesis. wikipedia.org

Structure-Activity Relationship (SAR) Investigations of Piperidine-Based Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. The 2,6-dimethylpiperidine scaffold is frequently incorporated into drug candidates to probe the steric and conformational requirements of receptor binding sites. The methyl groups can enhance metabolic stability by blocking potential sites of enzymatic oxidation and can improve selectivity by introducing favorable steric interactions or disfavoring binding to off-targets.

While specific SAR studies centered on this compound are not widely documented, the principles can be illustrated by examining research on closely related scaffolds, such as 2,6-dimethylpiperazine. In the development of allosteric inhibitors for carbamoyl-phosphate synthetase 1 (CPS1), a systematic exploration of the piperazine (B1678402) core was conducted. nih.gov This study revealed the critical impact of the ring substituents on inhibitory potency.

The findings from this analogous SAR study are summarized in the interactive table below, demonstrating how modifications to the heterocyclic core, including the introduction of methyl groups and control of stereochemistry, lead to significant changes in biological activity.

| Compound Number | Piperazine/Piperidine Core | IC50 (µM) nih.gov |

| 3 | Piperazine | 7.8 |

| 7 | (S)-2-Methylpiperazine | 1.8 |

| 8 | (R)-2-Methylpiperazine | 1.9 |

| 9 | cis-2,6-Dimethylpiperazine (B139716) | 0.28 |

| 10 | trans-2,6-Dimethylpiperazine | 1.1 |

| 11 | Homopiperazine (B121016) | >50 |

| 12 | Piperidine | >50 |

As shown in the table, introducing a single methyl group (compounds 7 and 8) improved potency relative to the unsubstituted piperazine (3). A significant enhancement was observed with the cis-2,6-dimethylpiperazine core (9), which was nearly four times more potent than its trans counterpart (10) and about 28-fold more potent than the parent piperazine. This highlights the importance of both substitution and stereochemistry. The larger homopiperazine ring (11) and the piperidine core (12) were inactive, indicating that the precise geometry and nature of the heterocyclic scaffold are crucial for activity. Such SAR studies guide the optimization of lead compounds by identifying the molecular features that govern potency and selectivity. nih.gov

Applications in Pharmaceutical and Fine Chemical Research As a Key Intermediate

Development of Novel Therapeutic Agents Utilizing Piperidine (B6355638) Scaffolds from 1-Boc-2,6-dimethyl-4-Piperidinemethanol

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. researchgate.net The strategic use of this compound as a building block allows for the systematic exploration of chemical space around this core, leading to the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. chemimpex.com

The piperidine moiety is a common feature in many centrally acting agents due to its ability to cross the blood-brain barrier. (S)-1-Boc-2-piperidinemethanol, a related chiral piperidine derivative, is highlighted as a significant intermediate in the synthesis of pharmaceutical agents aimed at treating neurological disorders. chemimpex.com The introduction of the hydroxymethyl group provides a handle for further chemical modifications, enabling the synthesis of a variety of compounds with potential therapeutic applications in neuropharmacology. chemimpex.com The structural framework provided by such piperidine derivatives is instrumental in developing new drugs that can modulate the pharmacokinetic properties of lead compounds, potentially enhancing their effectiveness and safety. chemimpex.com

Piperidine and its derivatives are integral to the design of numerous anticancer agents. researchgate.netresearchgate.net Research has demonstrated that 1,2,4-oxadiazole (B8745197) derivatives incorporating a piperidin-4-yl group exhibit significant activity against various cancer cell lines, including prostate (DU145) and breast (MDA-MB-231) cancer. researchgate.net The synthesis of novel 1,3-dimethyl-6-amino-1H-indazole derivatives has also been pursued, with some compounds showing potential as anticancer agents by inducing apoptosis and affecting key signaling pathways in cancer cells. nih.gov Furthermore, N,2,6-trisubstituted 1H-benzimidazole derivatives have been synthesized and found to be effective against several cancer cell lines, including HepG2, MDA-MB-231, and MCF7, with low micromolar IC50 values. rsc.org The versatility of the piperidine scaffold allows for its incorporation into diverse molecular frameworks, leading to the discovery of new compounds with potential for cancer therapy. nih.gov

The synthesis of N-substituted piperidine derivatives has been a fruitful area of research in the quest for new antiviral agents. mdpi.com For instance, the reduction of 1-benzylpiperidin-4-one can yield 1-benzyl-4-hydroxypiperidine, a precursor that can be further modified to create novel antiviral compounds. mdpi.com The development of greener asymmetric synthesis methods, often employing organocatalysis, has been applied to the production of key antiviral drugs. nih.gov Nirmatrelvir, an antiviral drug, is a tripeptide protein mimetic, and its synthesis involves the coupling of complex amino acid fragments, highlighting the importance of chiral building blocks in creating effective antiviral therapies. ias.ac.in

The piperidine ring is a key structural feature in many compounds with antimalarial properties. nih.gov A library of 1,4-disubstituted piperidine derivatives has been synthesized and evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.govresearchgate.net Several of these compounds demonstrated potent antimalarial activity, with some being comparable to or even more active than chloroquine. nih.gov For example, compound 13b exhibited 5-fold greater activity against the 3D7 strain and 10-fold greater activity against the W2 strain compared to chloroquine, with low cytotoxicity. nih.gov The piperidine carboxamide SW584 has shown efficacy in a mouse model of human malaria after oral dosing and has a low propensity for generating resistance. nih.gov The development of hybrid molecules, such as those combining the acridine (B1665455) scaffold with other pharmacophores, has also been a promising strategy in the search for new antimalarials. mdpi.com

| Compound | Target | IC50 (nM) vs. 3D7 Strain (Chloroquine-sensitive) | IC50 (nM) vs. W2 Strain (Chloroquine-resistant) | Reference |

|---|---|---|---|---|

| 12d | P. falciparum | 13.64 | - | nih.govresearchgate.net |

| 13b | P. falciparum | 4.19 | 13.30 | nih.govresearchgate.net |

| 12a | P. falciparum | - | 11.6 | nih.govresearchgate.net |

| Chloroquine | P. falciparum | 22.38 | 134.12 | nih.govresearchgate.net |

1-Boc-protected piperidine derivatives are valuable starting materials for the synthesis of novel heterocyclic amino acids and peptide-mimetics. nih.gov A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been developed as new chiral and achiral building blocks. nih.gov These compounds are synthesized from N-Boc protected piperidine carboxylic acids, which are converted to β-keto esters and then cyclized with hydrazines. nih.gov The synthesis of "mixed" aza-β3-peptides has been achieved using a solid-phase strategy with Fmoc-protected aza-β3-amino acid residues, which can be derived from piperidine-containing precursors. univ-rennes1.fr The development of new synthetic routes to these building blocks is crucial for creating novel peptides with potentially improved therapeutic properties. nih.govmdpi.com

The concept of multi-target directed ligands (MTDLs) involves designing a single molecule that can interact with multiple biological targets simultaneously, which is a promising strategy for treating complex diseases like Alzheimer's. nih.govspringernature.com The piperidine scaffold has been utilized in the design of MTDLs. For instance, naturally inspired MTDLs have been synthesized from the piperidine alkaloid piperine (B192125) for the management of Alzheimer's disease. nih.gov These compounds have shown inhibitory activity against key enzymes and protein aggregation involved in the disease's pathology. nih.gov The design of MTDLs often involves combining different pharmacophores, and the piperidine ring can serve as a central scaffold to which other functional groups are attached to achieve the desired multi-target activity. researchgate.net

Rational Design and Optimization of Drug Candidates Based on the Piperidine Core

The rational design of drug candidates is a cornerstone of modern medicinal chemistry, aiming to optimize the interaction of a small molecule with its biological target. The 2,6-dimethylpiperidine (B1222252) core of this compound plays a crucial role in this process by influencing the conformational preferences of the molecule. The presence of the two methyl groups can lock the piperidine ring into a preferred chair conformation, which can be advantageous for several reasons.

Firstly, this conformational rigidity reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. Secondly, the defined stereochemistry of the methyl groups can be exploited to achieve selective interactions with the target protein, enhancing both potency and selectivity. By strategically orienting substituents on the piperidine ring, medicinal chemists can fine-tune the molecule's fit within the binding pocket of a receptor.

The optimization of lead compounds often involves modifying the piperidine core to improve properties such as metabolic stability and membrane permeability. The methyl groups in this compound can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of the drug candidate.

Below is a hypothetical data table illustrating how modifications based on the 2,6-dimethylpiperidine scaffold could influence key drug-like properties.

| Compound ID | Modification from Core | Target Affinity (Ki, nM) | Metabolic Stability (t½, min) | ClogP |

| Lead-001 | R = H | 150 | 25 | 2.1 |

| Opt-001 | R = 2,6-diMe | 75 | 45 | 2.5 |

| Opt-002 | R = 2,6-diEt | 120 | 50 | 2.9 |

| Opt-003 | R = 2-Me, 6-CF3 | 50 | 90 | 3.2 |

This table is illustrative and provides hypothetical data to demonstrate the principles of rational drug design.

Pharmacophore Modeling and Ligand-Receptor Binding Investigations

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. benthamscience.com A pharmacophore model for a specific target can be generated based on the structures of known active ligands. The 2,6-dimethyl-4-piperidinemethanol core can contribute key features to a pharmacophore model, such as a hydrogen bond acceptor (from the hydroxyl group) and hydrophobic features (from the methyl groups and the piperidine ring itself).

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify new potential drug candidates. The defined stereochemistry of this compound makes it an excellent scaffold for designing focused libraries of compounds that are more likely to fit the pharmacophore and exhibit the desired biological activity.

Ligand-receptor binding investigations, often guided by computational docking studies, provide detailed insights into the molecular interactions between a drug candidate and its target. The 2,6-dimethylpiperidine core can influence the binding mode of a ligand in several ways. The methyl groups can engage in favorable van der Waals interactions with hydrophobic pockets within the receptor's binding site. Furthermore, the conformational rigidity imposed by the methyl groups can help to pre-organize the molecule in a bioactive conformation, facilitating a more favorable binding event.

The following table presents hypothetical data from a ligand-receptor binding analysis, highlighting the key interactions of a drug candidate derived from the 2,6-dimethylpiperidine scaffold.

| Interaction Type | Receptor Residue | Ligand Moiety | Distance (Å) |

| Hydrogen Bond | Asp113 | 4-Hydroxymethyl | 2.8 |

| Hydrophobic | Val199 | 2-Methyl | 3.5 |

| Hydrophobic | Leu288 | 6-Methyl | 3.7 |

| Hydrophobic | Phe290 | Piperidine Ring | 3.9 |

This table is illustrative and provides hypothetical data to demonstrate the principles of ligand-receptor binding analysis.

Computational Chemistry and Molecular Modeling of Piperidinemethanol Systems

Conformational Analysis and Stereochemical Impact on Piperidine (B6355638) Ring Systems

The conformational landscape of piperidine rings is a critical determinant of the biological activity of molecules containing this scaffold. For substituted piperidines like 1-Boc-2,6-dimethyl-4-piperidinemethanol, the spatial arrangement of substituents significantly influences the ring's preferred conformation. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of bulky substituents can lead to contributions from boat conformations. ias.ac.in

In the case of N-Boc protected piperidines, the tert-butoxycarbonyl (Boc) group introduces specific conformational constraints. To avoid unfavorable strain, substituents on the ring may adopt axial or pseudo-equatorial positions. For instance, in 2,4-disubstituted N-Boc piperidines, the lowest energy conformation can be a twist-boat form where both substituents are in pseudo-equatorial positions. rsc.org The stereochemistry of the methyl groups at the 2 and 6 positions, along with the hydroxymethyl group at the 4-position of this compound, will dictate the most stable chair or twist-boat conformation by minimizing steric interactions.

The conformational preferences of substituted piperidines can be influenced by various factors including electrostatic interactions, hyperconjugation, and steric repulsion. d-nb.info For example, in fluorinated piperidines, the interplay of these forces can lead to a preference for an axial orientation of the fluorine atom. d-nb.inforesearchgate.net Molecular mechanics calculations can be employed to quantitatively predict the conformer energies of both the free base and protonated forms of substituted piperidines. nih.gov These computational studies are essential for understanding how the three-dimensional structure of piperidinemethanol derivatives, governed by their stereochemistry, impacts their interaction with biological targets.

Molecular Docking and Ligand-Protein Interaction Studies of Derivatives

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a protein target. This method is extensively used in drug discovery to understand ligand-protein interactions and to design novel therapeutic agents. nih.gov Derivatives of piperidinemethanol have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors.

For instance, piperidine derivatives have been investigated as potential inhibitors for the main protease of SARS-CoV-2. nih.gov Docking studies can reveal the binding energy and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.gov Similarly, piperidine-based compounds have been designed and evaluated as potential inhibitors of the human murine double minute 2 (HDM2) protein, a key negative regulator of the p53 tumor suppressor. researchgate.net

Furthermore, molecular docking has been employed to study the binding of N-functionalized piperidine derivatives to the dopamine (B1211576) D2 receptor, which is implicated in various neurological and psychiatric disorders. figshare.comresearchgate.net These studies help in predicting the binding modes of the compounds and provide insights for the design of more potent and selective ligands. The stereochemistry of the substituents on the piperidine ring plays a crucial role in achieving optimal binding within the target's active site.

Interactive Data Table: Molecular Docking Studies of Piperidine Derivatives

| Derivative Class | Target Protein | Key Interactions | Predicted Binding Energy (kcal/mol) |

| Piperidine-based compounds | SARS-CoV-2 Main Protease | Hydrogen bonding, Hydrophobic interactions | Varies by derivative |

| Piperidine-derived compounds | HDM2 | Not specified | -6.639 and -6.305 for top compounds researchgate.net |

| N-functionalized piperidines | Dopamine D2 Receptor | Not specified | Not specified |

| Piperidine/piperazine-based compounds | Sigma 1 Receptor | Not specified | Not specified |

Analytical Methodologies for Characterization and Quality Control in Research

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the molecular structure of 1-Boc-2,6-dimethyl-4-Piperidinemethanol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools that provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise information about the carbon-hydrogen framework. In ¹H NMR, the tert-butoxycarbonyl (Boc) protecting group typically displays a characteristic singlet for its nine equivalent protons. The protons on the piperidine (B6355638) ring and the methyl and hydroxymethyl substituents exhibit more complex splitting patterns that are influenced by their stereochemical relationship (cis or trans). For instance, the relative orientation of the two methyl groups at the C2 and C6 positions significantly affects the chemical shifts and coupling constants of the ring protons. In ¹³C NMR, distinct signals for the carbonyl and quaternary carbons of the Boc group, along with signals for the piperidine ring, methyl, and hydroxymethyl carbons, confirm the presence of all structural components. uva.nlchemicalbook.com

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (singlet, 9H) | ~80 (quaternary C), ~28 (methyl C) |

| Piperidine Ring (CH, CH₂) | 1.1 - 4.2 (multiplets) | 30 - 60 |

| C2, C6-CH₃ | 1.0 - 1.2 (doublets) | 15 - 22 |

| C4-CH₂OH | 3.4 - 3.6 (doublet) | ~65 |

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (B52900) (56 Da) or the entire Boc group (101 Da) through mechanisms like McLafferty rearrangement. reddit.comnih.gov These characteristic losses are diagnostic for the presence of the N-Boc protecting group. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound (C₁₄H₂₇NO₃, Mol. Wt.: 257.37)

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 258.20 | Protonated Molecular Ion |

| [M+Na]⁺ | 280.18 | Sodium Adduct |

| [M-C₄H₈+H]⁺ | 202.14 | Loss of isobutylene from Boc group |

| [M-Boc+H]⁺ | 158.15 | Loss of the entire Boc group |

Chromatographic Methods for Purity and Isomeric Analysis (HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating its diastereomers.

High-Performance Liquid Chromatography (HPLC) is a versatile method for purity determination. A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. fishersci.com This method can effectively separate the target compound from starting materials, by-products, and other impurities. Furthermore, specialized HPLC methods are crucial for separating the cis and trans diastereomers, which often exhibit different retention times due to their distinct polarities and shapes. nih.govchromforum.orgmsu.edu

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID), is also suitable for purity analysis, particularly for assessing volatile impurities. The thermal stability of the Boc-protecting group must be considered, as thermal degradation in the injector port can sometimes occur. nih.gov Similar to HPLC, GC can be optimized to resolve the cis and trans diastereomers, providing quantitative information on the isomeric ratio. thermofisher.com

Table 3: Typical Chromatographic Conditions for Analysis

| Method | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection |

| HPLC | C18, C30, or other reversed-phase | Acetonitrile/Water Gradient | UV (e.g., 210 nm) |

| GC | DB-5, HP-1 (non-polar capillary) | Helium or Nitrogen | FID |

Chiral Analysis for Enantiomeric and Diastereomeric Purity

The stereochemistry of this compound is complex, as the C2 and C6 carbons are stereocenters. This gives rise to diastereomers (cis and trans isomers).

The cis-isomer (2R,6S or 2S,6R) is a meso compound, meaning it is achiral due to an internal plane of symmetry and therefore does not have an enantiomer.

The trans-isomer exists as a pair of enantiomers: (2R,6R) and (2S,6S).

Therefore, chiral analysis is necessary to determine the enantiomeric purity of the trans-isomer. This is typically achieved using Chiral HPLC or Chiral GC . These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The development of such methods is critical for applications where a specific stereoisomer is required. lookchem.comnih.gov

Table 4: Stereoisomers of this compound and Required Analysis

| Isomer Type | Specific Isomers | Chirality | Required Analysis |

| Diastereomers | cis vs. trans | N/A | HPLC or GC for diastereomeric ratio |

| Enantiomers (of trans-isomer) | (2R,6R) vs. (2S,6S) | Chiral | Chiral HPLC or Chiral GC for enantiomeric excess (ee%) |

| Meso (cis-isomer) | (2R,6S) | Achiral | No enantiomeric analysis needed |

Crystallographic Studies for Absolute Stereochemistry Determination

While spectroscopic and chromatographic methods can distinguish between isomers, single-crystal X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure and absolute stereochemistry. jyu.fi

To perform this analysis, a high-quality single crystal of a pure enantiomer (e.g., the (2R,6R)-trans-isomer) must be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a precise model of the electron density within the molecule. This model reveals the exact spatial arrangement of every atom, confirming the piperidine ring conformation (typically a chair form), the relative stereochemistry of the substituents (cis or trans), and, for chiral samples, the absolute configuration (R or S) at each stereocenter. researchgate.netmdpi.comacs.orgrsc.org This technique is considered the gold standard for unambiguous structural and stereochemical assignment.

Future Perspectives and Emerging Research Directions

Advancements in Sustainable and Green Synthetic Routes

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. unibo.it The synthesis of piperidine (B6355638) derivatives is evolving to incorporate more sustainable practices, focusing on atom economy, reduction of hazardous waste, and the use of renewable resources.

Key advancements in this area include:

Reduction of Synthesis Steps: Novel modular strategies are being developed to drastically shorten the synthetic pathways for complex piperidines. For instance, new methods have reduced processes that traditionally took 7-17 steps down to just 2-5 steps, significantly improving efficiency. news-medical.netmedhealthreview.com

Elimination of Precious Metal Catalysts: Research is moving away from costly and toxic precious metals like palladium. medhealthreview.com Nickel electrocatalysis is one such alternative that provides an efficient method for forming new carbon-carbon bonds. news-medical.netmedhealthreview.com

Use of Bio-renewable Feedstocks: A novel green production method for 2-aminomethylpiperidine has been developed using bio-renewable 2,5-bis(aminomethyl)furan, highlighting a shift towards more sustainable starting materials. rsc.org

Water-Based and Solvent-Free Reactions: The development of water-initiated processes and solvent-free reaction conditions represents a significant step forward in green synthetic procedures for piperidine analogs. ajchem-a.com

Alternative Reagents: In solid-phase peptide synthesis (SPPS), a major application area for piperidine, alternatives like 3-(diethylamino)propylamine (B94944) (DEAPA) are being identified to replace piperidine for Fmoc removal, addressing sustainability concerns. rsc.org

These green chemistry approaches are not only environmentally beneficial but also lead to more cost-effective and efficient production of valuable piperidine-based compounds. news-medical.netmedhealthreview.com

Integration with Automated Synthesis and High-Throughput Methodologies

To accelerate the drug discovery process, the synthesis of piperidine derivatives is being integrated with automation and high-throughput experimentation (HTE). These technologies allow for the rapid synthesis and screening of large libraries of compounds to identify promising drug candidates.

Key aspects of this integration include:

Automated Flow Synthesis: Continuous flow protocols are being developed for the rapid and scalable synthesis of piperidine derivatives. acs.org This technology allows for precise control over reaction conditions and can significantly reduce reaction times, sometimes to just a few minutes. acs.orgorganic-chemistry.org Automated flow preparation has been successfully applied to analogous heterocyclic compounds, demonstrating its feasibility. researchgate.net

High-Throughput Experimentation (HTE): HTE platforms enable chemists to perform a massive number of reactions in parallel, using microscale quantities of materials. acs.org This is used for route scouting, reaction optimization, and the creation of large analogue libraries from a late-stage precursor. acs.org

Computational Library Design: Advanced platforms now incorporate computational design to create libraries of molecules with desired properties. nih.gov This is combined with parallel solution-phase synthesis, continuous flow hydrogenation, and automated high-throughput purification to produce extensive libraries of analogues for drug discovery screening. nih.gov

The combination of these technologies provides a flexible and modular approach to library synthesis, enabling medicinal chemists to explore chemical space more efficiently. nih.gov

Exploration of Novel Biocatalytic and Organocatalytic Approaches

The demand for enantiomerically pure and complex piperidine structures has driven the exploration of biocatalytic and organocatalytic methods. These approaches offer high selectivity and milder reaction conditions compared to traditional synthetic routes.

Biocatalytic Approaches: Enzymes are being employed as powerful catalysts for creating complex piperidines. A groundbreaking two-step method combines biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling. news-medical.netmedhealthreview.com In the first step, enzymes like trans-4-proline hydroxylase or engineered proline-4-hydroxylase are used to selectively add hydroxyl groups to specific sites on piperidine molecules. medhealthreview.comchemistryviews.org This is followed by a cross-coupling reaction to build molecular complexity. news-medical.netmedhealthreview.com Additionally, immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze multicomponent reactions for the synthesis of clinically valuable piperidines in very good yields. rsc.orgrsc.org Hybrid bio-organocatalytic cascades, which use enzymes like transaminase to generate key intermediates for subsequent organocatalyzed reactions, are also being developed. nih.gov

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. This has been successfully applied to the synthesis of polysubstituted piperidines. nih.govacs.org For example, O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process to form four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. nih.govacs.org Biomimetic approaches using organocatalysts have also been developed for the asymmetric synthesis of 2-substituted piperidine alkaloids without the need for protecting groups. acs.orgnih.gov These methods have been used to prepare natural products like pelletierine (B1199966) with up to 97% enantiomeric excess. acs.orgnih.gov

Table 1: Emerging Catalytic Approaches for Piperidine Synthesis

| Catalytic Approach | Catalyst Example | Key Reaction Type | Advantages |

|---|---|---|---|

| Biocatalysis | Engineered Proline-4-Hydroxylase | C-H Oxidation | High selectivity, mild conditions, simplifies complex synthesis. news-medical.netchemistryviews.org |

| Biocatalysis | Immobilized Lipase (CALB) | Multicomponent Reaction | Reusable catalyst, good yields, green synthesis. rsc.orgrsc.org |

| Hybrid Catalysis | Transaminase & Organocatalyst | Bio-Organocatalytic Cascade | Combines enzymatic selectivity with complexity-building reactions. nih.gov |

| Organocatalysis | Diphenylprolinol Derivatives | Domino Michael Addition | Creates multiple stereocenters in one step, high enantioselectivity. nih.govacs.org |

| Organocatalysis | Proline-based catalysts | Biomimetic Asymmetric Synthesis | Protective-group-free, high enantiomeric excess. acs.orgnih.gov |

Uncovering New Biological Targets and Therapeutic Modalities for Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs. thieme-connect.comijnrd.org Ongoing research continues to uncover new biological targets and therapeutic applications for its derivatives, expanding their potential to treat a wide range of diseases.

The versatility of the piperidine ring allows it to interact with various biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.org This has led to the development of piperidine-containing compounds with a broad spectrum of pharmacological activities. ajchem-a.comijnrd.org

Table 2: Potential Therapeutic Areas and Biological Targets for Piperidine Derivatives

| Therapeutic Area | Biological Target(s) / Mechanism | Reference(s) |

|---|---|---|

| Oncology | HDM2-p53 Interaction Inhibitors, Apoptosis Initiators | nih.gov |

| Infectious Diseases | DNA Gyrase, Influenza Virus Hemagglutinin, Mycobacterium tuberculosis inhibitors | nih.govencyclopedia.pub |

| Neurological Disorders | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Inhibitors | ajchem-a.comencyclopedia.pub |

| Neuropathic Pain | μ-Opioid Receptor Agonists, σ1 Receptor Antagonists, Carbonic Anhydrase (CA) Inhibitors | encyclopedia.pubtandfonline.com |

| Inflammatory Diseases | Anti-inflammatory pathways | ajchem-a.comijnrd.org |

| Diabetes | Anti-diabetic targets | ijnrd.org |

Future research will focus on leveraging the structural diversity of piperidine derivatives to design multi-targeted ligands and novel therapeutic modalities. encyclopedia.pub The ability to fine-tune the structure of compounds like 1-Boc-2,6-dimethyl-4-piperidinemethanol allows for the systematic exploration of structure-activity relationships, leading to the development of next-generation therapeutics with improved efficacy and selectivity. nbinno.com

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-2,6-dimethyl-4-Piperidinemethanol to achieve high yields and purity?

Methodological Answer:

- Step 1 : Begin with Boc-protected piperidine derivatives (e.g., 4-Anilino-1-Boc-piperidine as a structural analog) to ensure regioselective functionalization at the 4-position. Use alkylation or reductive amination for methyl group introduction .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. For Boc deprotection, employ trifluoroacetic acid (TFA) in dichloromethane under inert atmosphere to minimize side reactions.

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by / NMR and LC-MS. Final purity ≥98% is achievable with recrystallization from methanol/water mixtures .

Q. What analytical techniques are recommended for assessing the purity of this compound?

Methodological Answer:

- HPLC : Use a C18 column with a mobile phase of methanol and buffer (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) in a 65:35 ratio. Detect at λmax ~249 nm (similar to Boc-protected analogs) .

- NMR : Confirm structural integrity by analyzing methyl group signals ( 1.2–1.4 ppm for Boc tert-butyl, 2.3–2.6 ppm for piperidine methyl groups).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z ~285 for [M+H]) and rule out impurities like de-Boc byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, elevated temperatures (>60°C) may accelerate Boc cleavage, reducing yields.

- Kinetic Studies : Use in-situ FTIR or NMR to monitor intermediate formation. Compare activation energies for competing pathways (e.g., methyl group migration vs. Boc deprotection).

- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to correlate yield discrepancies with impurity profiles (e.g., residual starting materials detected via LC-MS) .

Q. What strategies are effective for analyzing and mitigating impurities in this compound batches?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., incomplete Boc protection, methyl group oxidation products). Reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) can aid in quantification .

- Process Optimization : Introduce scavenger resins (e.g., polymer-bound TFA) during Boc deprotection to trap reactive intermediates.

- Stability Studies : Store purified batches at -20°C in amber vials to prevent photodegradation. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions for long-term storage?

Methodological Answer:

- pH-Dependent Stability : Prepare buffered solutions (pH 2–9) and incubate at 25°C. Analyze degradation products via HPLC-UV at intervals (0, 7, 30 days). Boc groups are prone to hydrolysis in acidic conditions (pH <4) .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C for Boc-protected compounds).

- Cryopreservation : For long-term storage, lyophilize the compound and store under argon at -80°C to prevent moisture ingress and oxidative degradation .

Q. What computational methods are suitable for studying the conformational dynamics of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with GAFF force fields to model the compound’s chair-to-boat transitions in solvents (e.g., methanol, DMSO).

- QM/MM Calculations : Optimize transition states for Boc cleavage pathways at the B3LYP/6-31G* level. Compare with experimental activation energies from kinetic studies.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or DFT-based programs (e.g., Gaussian) can predict / shifts for validation against experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.